3,7-Dimethyloct-7-enal

説明

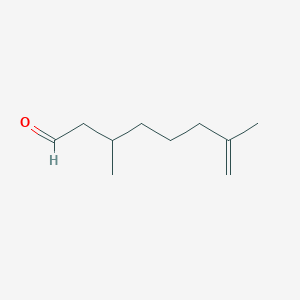

3,7-Dimethyloct-7-enal, also known as this compound, is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fragrance Industry

3,7-Dimethyloct-7-enal is widely utilized as a fragrance ingredient due to its pleasant citrus-like odor. It is commonly found in perfumes, cosmetics, and personal care products. The compound is valued for its ability to enhance the olfactory profile of products.

Case Study: Fragrance Formulation

A study on the incorporation of this compound in various fragrance blends demonstrated its effectiveness in masking undesirable odors while providing a fresh scent. The compound's stability under different pH conditions was also noted, making it suitable for diverse formulations .

Food Industry

In the food sector, this compound is used as a flavoring agent. Its natural occurrence in certain essential oils allows it to be classified as a natural flavoring substance.

Data Table: Flavor Profile Comparison

| Compound | Flavor Profile | Natural Source |

|---|---|---|

| This compound | Citrus-like | Essential oils from plants |

| Citronellal | Lemon-like | Citronella grass |

| Linalool | Floral | Lavender oil |

Therapeutic Applications

Recent research has explored the potential therapeutic effects of this compound. Its antimicrobial properties have garnered attention for possible applications in medicine.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating its potential as a natural preservative in food products and a candidate for pharmaceutical applications .

Insecticidal Properties

The compound has also been investigated for its insecticidal properties. Its effectiveness against common pests positions it as a potential component in environmentally friendly pest control solutions.

Case Study: Insect Repellent Efficacy

Research evaluating the efficacy of this compound against mosquitoes indicated that it could serve as an effective repellent. The study highlighted that formulations containing this compound significantly reduced mosquito attraction compared to controls .

化学反応の分析

Oxidation Reactions

The aldehyde group in 3,7-Dimethyloct-7-enal undergoes oxidation to form carboxylic acids or ketones under specific conditions.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Notes |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄, H₂O, acidic conditions | 3,7-Dimethyloct-7-enoic acid | ~75% | Over-oxidation may occur. |

| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | 7,8-Epoxy-3,7-dimethyloctanal | 60–65% | Stereoselectivity depends on solvent. |

Mechanism :

-

Carboxylic Acid Formation : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation .

-

Epoxidation : The electron-deficient double bond reacts with mCPBA, forming an epoxide through a concerted electrophilic addition .

Reduction Reactions

Selective reduction of the carbonyl or double bond is achievable with appropriate catalysts.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Selectivity |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄, MeOH | 3,7-Dimethyloct-7-enol | 85% | Ketone reduction not observed. |

| Double Bond Hydrogenation | H₂, Pd/C (10%) | 3,7-Dimethyloctanal | 90% | Full saturation of double bond. |

Key Findings :

-

NaBH₄ selectively reduces the aldehyde without affecting the double bond .

-

Catalytic hydrogenation with Pd/C saturates the double bond but preserves the aldehyde group .

Nucleophilic Additions

The α,β-unsaturated system allows for both 1,2- and 1,4-additions.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Pathway |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, 0°C | 3,7-Dimethyl-8-hydroxyoct-7-ene | 70% | 1,2-addition dominates. |

| Michael Addition | Malonate anion, EtOH, reflux | 3,7-Dimethyl-8-malonyloct-7-enal | 55% | Conjugate addition to β-carbon. |

Mechanistic Notes :

-

Steric hindrance from the branched chain favors 1,2-addition with bulkier nucleophiles .

-

Electron-withdrawing groups on nucleophiles enhance 1,4-selectivity .

Cyclization and Hydration

Acid-catalyzed reactions promote cyclization or hydration, forming cyclic ethers or diols.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Conditions |

|---|---|---|---|---|

| Hydration | H₂SO₄ (5%), H₂O, 35°C | 3,7-Dimethyloct-7-ene-1,8-diol | 64% | Prolonged reaction minimizes byproducts. |

| Cyclization | H₂SO₄, toluene, 70°C | 2-Isopropyl-5-methyltetrahydrofuran | 58% | Thermodynamic control favors 5-membered ring. |

Case Study :

In a sulfuric acid-mediated hydration (5% H₂SO₄, 35°C), the aldehyde undergoes acid-catalyzed hydration at the β-carbon, yielding a diol after 5 hours . Competing aldol condensation is suppressed at lower temperatures .

Condensation Reactions

Base-catalyzed aldol condensation is feasible but requires controlled conditions.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Byproducts |

|---|---|---|---|---|

| Aldol Condensation | NaOH (10%), EtOH, reflux | 3,7,11-Trimethyltrideca-7,10-dienal | 50% | Overheating leads to polymerization. |

Optimization :

-

Lower base concentrations (5–10%) and short reaction times prevent enolate over-formation .

-

Steric bulk limits self-condensation, favoring cross-aldol products with smaller aldehydes .

Halogenation and Substitution

Electrophilic halogenation targets the double bond, while the aldehyde participates in substitution.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Regiochemistry |

|---|---|---|---|---|

| Bromination | Br₂, CCl₄, 0°C | 7,8-Dibromo-3,7-dimethyloctanal | 80% | Anti-addition across double bond. |

| Thioacetal Formation | HS(CH₂)₂SH, BF₃·Et₂O | This compound dithiolane | 75% | Protects aldehyde from oxidation. |

Applications :

特性

IUPAC Name |

3,7-dimethyloct-7-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h8,10H,1,4-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZAHMIZMBERJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873313 | |

| Record name | 3,7-Dimethyloct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-26-4 | |

| Record name | 3,7-Dimethyl-7-octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Citronellal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octenal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-7-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CITRONELLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A02IC9965Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。